molecular formula C14H12N2O2S B3000854 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1255776-62-5

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B3000854
CAS No.: 1255776-62-5
M. Wt: 272.32
InChI Key: OWEGAGRXQDGDEW-UHFFFAOYSA-N
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Description

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the thienopyrimidine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thieno[3,2-d]pyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[3,2-d]pyrimidine derivatives .

Scientific Research Applications

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-(2,4-dimethylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the thienopyrimidine family. Its molecular formula is C14H12N2O2SC_{14}H_{12}N_{2}O_{2}S with a molecular weight of 272.32 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
CAS Number1255776-62-5

Anticancer Properties

Recent studies have highlighted the potential of thienopyrimidine derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound may induce apoptosis and disrupt cell cycle progression in cancer cells. For instance, a study demonstrated that thienopyrimidine derivatives effectively inhibited the growth of triple-negative breast cancer cells (MDA-MB-231), with some compounds showing IC50 values as low as 27.6 μM .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of bacterial strains. It has been reported to inhibit the growth of pathogens by interfering with their metabolic processes:

  • Target Mechanism : The mechanism involves inhibition of bacterial enzymes or disruption of cell membrane integrity. This suggests potential applications in treating infections caused by resistant bacterial strains .

Antiviral Effects

Thienopyrimidine derivatives have also been investigated for their antiviral properties. Preliminary studies suggest that they may inhibit viral replication through interference with viral polymerases or other essential viral proteins.

Study on Anticancer Activity

A significant study focused on synthesizing various thieno[2,3-d]pyrimidine derivatives found that specific substitutions at the phenyl ring enhance cytotoxicity against MDA-MB-231 cells. The structure-activity relationship (SAR) indicated that electron-withdrawing groups increased potency .

Antimicrobial Evaluation

In another investigation, a series of thieno[3,2-d]pyrimidine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 μg/mL against resistant strains .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other thienopyrimidine derivatives:

CompoundAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compound27.6 μM<50 μg/mL
Thieno[3,4-b]pyridine derivative35 μM<40 μg/mL

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-3-4-11(9(2)7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWEGAGRXQDGDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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